
Tomencephalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tomencephalin is a peptide that has been discovered recently and has shown promising results in scientific research. It is a neuropeptide that is involved in the regulation of pain and inflammation. Tomencephalin has been found to have potential therapeutic applications in the field of pain management and has been the subject of extensive research in recent years.
Mécanisme D'action
Tomencephalin exerts its effects by binding to the delta opioid receptor. The delta opioid receptor is a G-protein-coupled receptor that is involved in the regulation of pain and inflammation. Tomencephalin activates the delta opioid receptor, which results in the inhibition of pain signaling pathways. Tomencephalin also has anti-inflammatory effects, which further contributes to its pain-relieving properties.
Effets Biochimiques Et Physiologiques
Tomencephalin has been found to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Tomencephalin also reduces the activation of glial cells, which are involved in the maintenance of chronic pain conditions. Tomencephalin has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Tomencephalin in lab experiments is its specificity for the delta opioid receptor. This allows for more targeted effects and reduces the risk of off-target effects. Tomencephalin also has a relatively long half-life, which allows for sustained effects. However, one limitation of using Tomencephalin in lab experiments is its cost. Tomencephalin is a relatively expensive peptide, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of Tomencephalin. One direction is the development of more potent and selective analogs of Tomencephalin. Another direction is the exploration of the potential therapeutic applications of Tomencephalin in the treatment of chronic pain conditions. The use of Tomencephalin in combination with other pain-relieving drugs is also an area of interest. The development of novel delivery systems for Tomencephalin may also enhance its therapeutic potential. Overall, the study of Tomencephalin has the potential to lead to the development of new and effective treatments for pain and inflammation.
Applications De Recherche Scientifique
Tomencephalin has been extensively studied for its potential therapeutic applications in the field of pain management. It has been found to be effective in reducing pain and inflammation in various animal models of pain. Tomencephalin has also been shown to have potential applications in the treatment of chronic pain conditions such as neuropathic pain and inflammatory pain.
Propriétés
Numéro CAS |
115995-13-6 |
|---|---|
Nom du produit |
Tomencephalin |
Formule moléculaire |
C20H24O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[(1S,2S,6R,7R,8R,12R,14S)-7-hydroxy-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-8(2)6-13(21)24-17-9(3)11-7-12-20(5,26-12)15(11)18-14(16(17)22)10(4)19(23)25-18/h6,12,14-18,22H,4,7H2,1-3,5H3/t12-,14-,15+,16-,17-,18+,20-/m1/s1 |
Clé InChI |
LLPXLHVIJKRQCO-UYXWQMAOSA-N |
SMILES isomérique |
CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]([C@H]([C@@H]1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C |
SMILES |
CC1=C2CC3C(C2C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C |
SMILES canonique |
CC1=C2CC3C(C2C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C |
Synonymes |
tomencephalin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



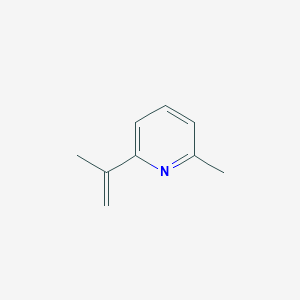
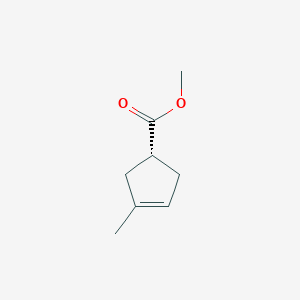
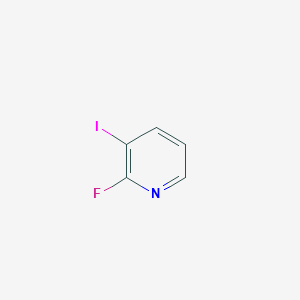
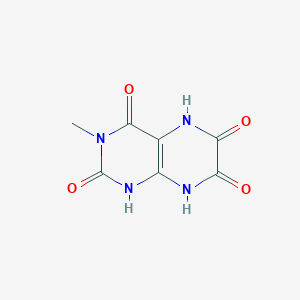
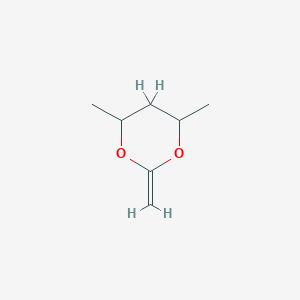
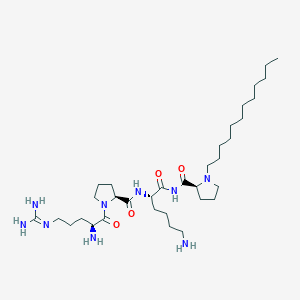
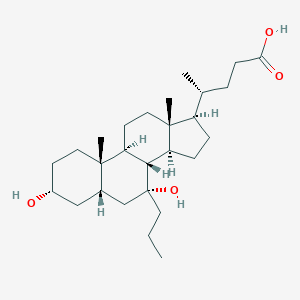
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

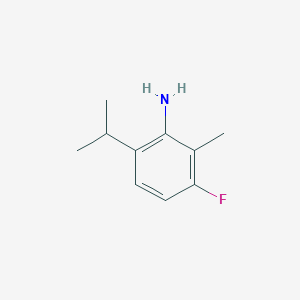
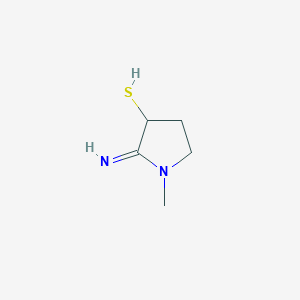
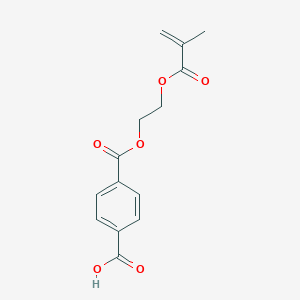
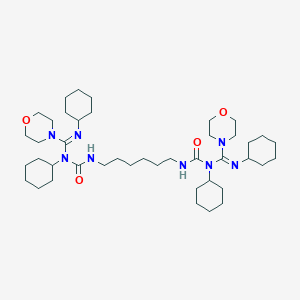
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)